molecular formula C24H18Cl2N2O B12986209 2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide

2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B12986209
M. Wt: 421.3 g/mol
InChI Key: DTAVCAMYXWLNIG-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the quinoline ring might produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in the development of drugs for treating diseases such as cancer, infections, or neurological disorders.

    Industry: Use in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenyl)quinoline-4-carboxamide
  • N-(3,4-dimethylphenyl)quinoline-4-carboxamide
  • 2-phenylquinoline-4-carboxamide

Uniqueness

2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to the presence of both dichlorophenyl and dimethylphenyl groups, which may confer specific biological activities or chemical properties not found in other quinoline derivatives.

Properties

Molecular Formula

C24H18Cl2N2O

Molecular Weight

421.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18Cl2N2O/c1-14-7-9-17(11-15(14)2)27-24(29)19-13-23(16-8-10-20(25)21(26)12-16)28-22-6-4-3-5-18(19)22/h3-13H,1-2H3,(H,27,29)

InChI Key

DTAVCAMYXWLNIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

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